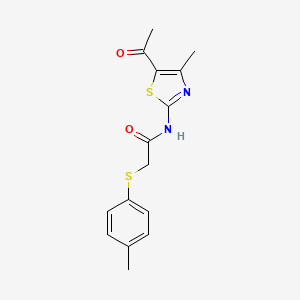

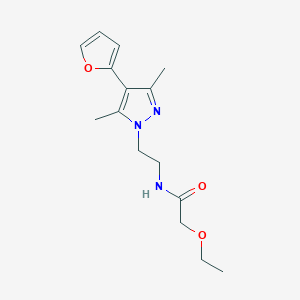

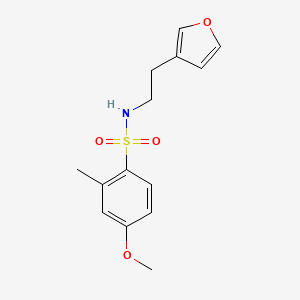

1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives usually involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The exact synthesis process for this specific compound would depend on the starting materials and reaction conditions.Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.Aplicaciones Científicas De Investigación

Biological Interactions and Antitumor Activity

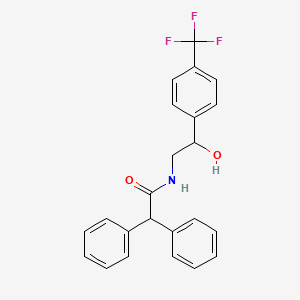

Research on Ni(II) complexes with Schiff base ligands that share structural similarities with the query compound has demonstrated significant biological interactions and antitumor activity. These complexes have shown the ability to interact with DNA and proteins, exhibiting cytotoxicities against several cancer cell lines through non-covalent and electrostatic interactions (Yu et al., 2017).

Insecticidal and Antimicrobial Activities

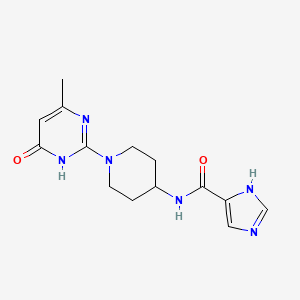

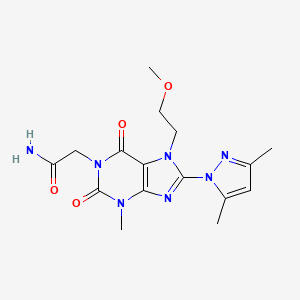

Compounds containing 1,3,4-oxadiazole rings have been designed and synthesized, showing promising insecticidal activities against pests like the Plutella xylostella. One particular compound exhibited significant larvicidal activities, indicating potential as a leading compound for further optimization in pesticide development (Liu et al., 2017). Additionally, novel pyrazole integrated 1,3,4-oxadiazoles have been synthesized and shown to possess antimicrobial activity, suggesting their utility in addressing microbial resistance (Ningaiah et al., 2014).

Antimycobacterial Properties

The search for new therapeutics against tuberculosis has led to the synthesis of analogues like 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one, showing promising activity against Mycobacterium tuberculosis, including strains resistant to isoniazid. This highlights the potential for compounds with similar structures in the development of new antitubercular agents (Ahsan et al., 2012).

Propiedades

IUPAC Name |

1-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-9-4-3-5-10(8-9)13-16-17-14(21-13)15-12(20)11-6-7-19(2)18-11/h3-8H,1-2H3,(H,15,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDPZCARPQCBSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

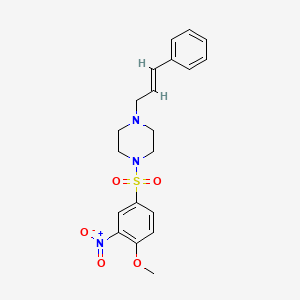

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2354892.png)

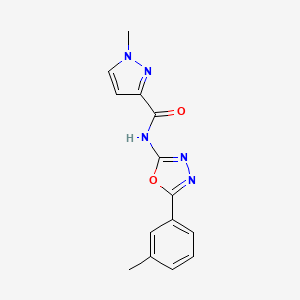

![(2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2354902.png)

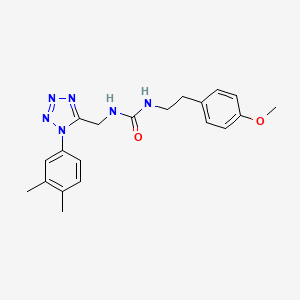

![1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2354905.png)